![molecular formula C18H21NO2 B12640713 (2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS No. 920799-43-5](/img/structure/B12640713.png)
(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a chiral organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a benzyloxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes benzylation to form 4-benzyloxybenzaldehyde.
Formation of the Morpholine Ring: The 4-benzyloxybenzaldehyde is then reacted with (S)-2-amino-4-methyl-1-butanol under acidic conditions to form the morpholine ring.
Cyclization and Purification: The resulting product is cyclized and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a phenylmorpholine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: :
Propriétés
Numéro CAS |
920799-43-5 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m1/s1 |
Clé InChI |
XBPOBFMQSIHNBW-GOSISDBHSA-N |
SMILES isomérique |
CN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
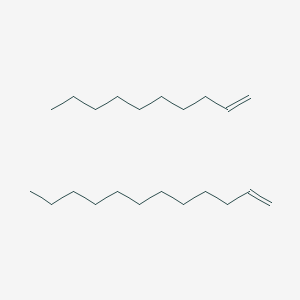
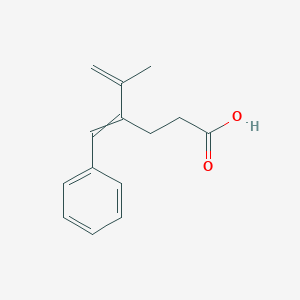


![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)

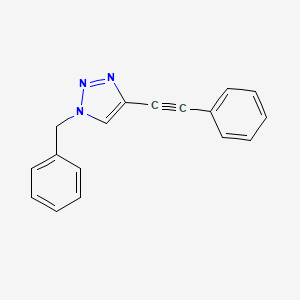
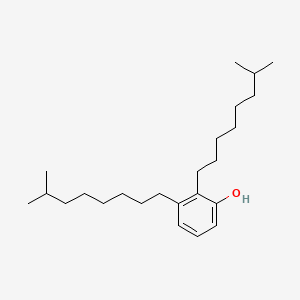
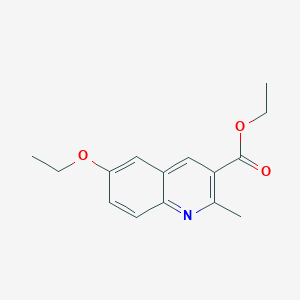
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
